molecular formula C18H23N5O8 B15329748 Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2',3'-diacetate

Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2',3'-diacetate

Cat. No.: B15329748
M. Wt: 437.4 g/mol
InChI Key: HWVKXBNLKJAPSV-CNEMSGBDSA-N
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Description

Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate is a synthetic derivative of guanosine, a nucleoside that is a fundamental building block of nucleic acids. This compound is primarily used in scientific research and is known for its role in the study of nucleic acid structures and functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate involves the acylation of guanosine with 2-methyl-1-oxopropyl groups at the 9 and 17 positions, followed by acetylation at the 2’ and 3’ hydroxyl groups. The reaction typically requires the use of acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity, typically greater than 95%, and the product is stored in tight containers at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of guanosine with modified functional groups, which can be used for further research and applications .

Scientific Research Applications

Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include various enzymes involved in nucleic acid metabolism and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine-9-17N, N-(2-methyl-1-oxopropyl)-, 2’,3’-diacetate is unique due to its specific modifications, which enhance its stability and allow for specific interactions with nucleic acids. These modifications make it a valuable tool in research applications where precise control over nucleic acid interactions is required .

Properties

Molecular Formula

C18H23N5O8

Molecular Weight

437.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-4-acetyloxy-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] acetate

InChI

InChI=1S/C18H23N5O8/c1-7(2)15(27)21-18-20-14-11(16(28)22-18)19-6-23(14)17-13(30-9(4)26)12(29-8(3)25)10(5-24)31-17/h6-7,10,12-13,17,24H,5H2,1-4H3,(H2,20,21,22,27,28)/t10-,12-,13-,17-/m1/s1

InChI Key

HWVKXBNLKJAPSV-CNEMSGBDSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OC(=O)C)OC(=O)C

Origin of Product

United States

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